molecular formula C21H18ClN3O2 B11557150 4-Chloro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11557150
M. Wt: 379.8 g/mol
InChI Key: JOXLHIAAUIAFGI-ZVHZXABRSA-N
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Description

4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a molecular formula of C21H18ClN3O2 and a molecular weight of 379.84 g/mol . This compound features a benzamide core substituted with a chloro group and a hydrazinecarbonyl moiety linked to a naphthyl group via an ethylidene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of naphthyl ethyl ketone with hydrazine hydrate under acidic conditions to form the hydrazone.

    Coupling with benzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(benzylidene)benzamide: Similar structure but lacks the naphthyl group.

    N-(4-Chlorobenzylidene)-2-naphthohydrazide: Similar structure but with a different linkage between the benzamide and naphthyl groups.

Uniqueness

4-Chloro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and naphthyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-(1-naphthalen-2-ylethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C21H18ClN3O2/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-25-20(26)13-23-21(27)16-8-10-19(22)11-9-16/h2-12H,13H2,1H3,(H,23,27)(H,25,26)/b24-14+

InChI Key

JOXLHIAAUIAFGI-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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